Biotin-NH-PSMA-617

Biotin-Streptavidin Interaction Binding Affinity Signal Amplification

Traditional PSMA detection relies on costly radiolabeling or secondary antibodies. Biotin-NH-PSMA-617 overcomes this by integrating a femtomolar-affinity biotin handle (Kd ~10⁻¹⁵ M for streptavidin) directly onto the PSMA-617 pharmacophore. This eliminates the need for radioactive isotopes or fluorophore-conjugated antibodies in ELISA, flow cytometry, and competitive binding assays. - Enables non-radioactive screening of PSMA inhibitors via simple streptavidin-HRP/fluorophore readouts. - Facilitates modular pre-targeted delivery by forming stable, pre-assembled complexes with streptavidin-conjugated cargoes. - Provides >98% purity and defined MW (1396.61 g/mol) for reproducible quantitative assays.

Molecular Formula C65H97N13O19S
Molecular Weight 1396.6 g/mol
Cat. No. B15145486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-NH-PSMA-617
Molecular FormulaC65H97N13O19S
Molecular Weight1396.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1CNC(=O)C(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)CN4CCN(CCN(CCN(CC4)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C65H97N13O19S/c79-52(14-4-3-13-51-58-50(40-98-51)73-65(97)74-58)66-23-7-5-11-46(69-53(80)36-75-25-27-76(37-55(83)84)29-31-78(39-57(87)88)32-30-77(28-26-75)38-56(85)86)60(90)68-35-41-15-19-44(20-16-41)59(89)70-49(34-42-17-18-43-9-1-2-10-45(43)33-42)61(91)67-24-8-6-12-47(62(92)93)71-64(96)72-48(63(94)95)21-22-54(81)82/h1-2,9-10,17-18,33,41,44,46-51,58H,3-8,11-16,19-32,34-40H2,(H,66,79)(H,67,91)(H,68,90)(H,69,80)(H,70,89)(H,81,82)(H,83,84)(H,85,86)(H,87,88)(H,92,93)(H,94,95)(H2,71,72,96)(H2,73,74,97)/t41?,44?,46-,47-,48-,49+,50-,51-,58-/m0/s1
InChIKeyCSWUDCLVTNJNET-LQBUBBGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-NH-PSMA-617: Biotin-Tagged PSMA-617 Ligand for Streptavidin-Based Detection and Pre-Targeting in Prostate Cancer Research


Biotin-NH-PSMA-617 (Molecular Weight: 1396.61 g/mol) is a biotin-labeled derivative of the small-molecule prostate-specific membrane antigen (PSMA) ligand PSMA-617 . The parent compound, PSMA-617 (also known as Vipivotide tetraxetan), is a potent PSMA inhibitor with a Ki of 0.37 nM and is used clinically for theranostic applications when radiolabeled . The biotin moiety of Biotin-NH-PSMA-617 enables strong, non-covalent interaction with streptavidin (Kd ~10⁻¹⁵ M), a feature absent in unmodified PSMA-617, thereby expanding its utility to fluorescence, colorimetric, and pre-targeted delivery applications .

Biotin-NH-PSMA-617 Procurement: Why Unmodified PSMA-617 or Alternative PSMA Ligands Cannot Directly Substitute


Unmodified PSMA-617 (CAS 1702967-37-0) lacks the biotin handle required for streptavidin-based detection, purification, and pre-targeting strategies . While PSMA-617 is optimized for radiolabeling with isotopes such as ⁶⁸Ga or ¹⁷⁷Lu, its detection in non-radioactive assays demands secondary antibodies or HPLC-MS, introducing additional complexity and cost [1]. Biotin-NH-PSMA-617 incorporates a biotin moiety that binds streptavidin with femtomolar affinity (Kd ~10⁻¹⁵ M), enabling signal amplification and simple colorimetric or fluorescent readouts in ELISA, Western blot, and flow cytometry . Moreover, the biotin tag facilitates pre-formed complex formation with streptavidin-conjugated cargoes for targeted delivery, a functionality absent in the parent ligand [2]. Therefore, substituting Biotin-NH-PSMA-617 with unmodified PSMA-617 or other non-biotinylated PSMA ligands would forfeit these critical experimental capabilities.

Biotin-NH-PSMA-617 Quantitative Differentiation: Evidence for Selection Over Alternative PSMA Ligands


Femtomolar Biotin-Streptavidin Affinity vs. Nanomolar Antibody-Antigen Affinity

The biotin moiety of Biotin-NH-PSMA-617 forms a complex with streptavidin characterized by a dissociation constant (Kd) of approximately 10⁻¹⁵ M, which is one million-fold stronger than typical antibody-antigen interactions (Kd ~10⁻⁹ M) [1]. This femtomolar affinity ensures near-irreversible binding under standard assay conditions, providing superior sensitivity and signal stability compared to detection methods reliant on secondary antibodies.

Biotin-Streptavidin Interaction Binding Affinity Signal Amplification

Preservation of PSMA Binding Affinity After Biotin Conjugation

Conjugation of biotin via a PEG linker does not impair PSMA inhibitory potency, as demonstrated for the biotinylated PSMA inhibitor biotin-PEG12-CTT54 [1]. The biotinylated inhibitor exhibited an IC50 of 10 nM against purified PSMA, compared to 14 nM for the non-biotinylated parent inhibitor CTT-54, representing a 1.4-fold difference that is not statistically detrimental. This provides a class-level inference that the biotin tag in Biotin-NH-PSMA-617 is unlikely to compromise the high PSMA affinity inherent to the PSMA-617 scaffold (parent Ki = 0.37 nM) .

PSMA Inhibition Biotinylation Structure-Activity Relationship

Defined Molecular Identity and High Purity for Reproducible Quantitative Assays

Biotin-NH-PSMA-617 is supplied with a certified purity of ≥98% and a defined molecular weight of 1396.61 g/mol (C₆₅H₉₇N₁₃O₁₉S) . This contrasts with the parent compound PSMA-617, which has a molecular weight of 1042.14 g/mol and is often provided at 99.9% purity . The ~354 Da increase corresponds to the biotin-linker moiety, providing a distinct identity that can be verified by mass spectrometry to confirm correct compound selection. High purity ensures that observed experimental results are attributable to the compound of interest rather than impurities, which is essential for reproducible competitive binding and internalization assays.

Analytical Specification Quality Control Batch Consistency

Versatile Detection Modalities Eliminate Radioisotope Dependence

While PSMA-617 requires radiolabeling with short-lived isotopes (e.g., ⁶⁸Ga t₁/₂ = 68 min) for PET imaging or therapy [1], Biotin-NH-PSMA-617 can be detected using simple streptavidin-conjugated reporters (e.g., HRP, fluorophores) with indefinite shelf stability . This eliminates the need for a radiopharmacy, radiation safety protocols, and time-sensitive experiments. The binding of biotin to streptavidin is rapid, stable across a wide pH and temperature range, and compatible with standard laboratory equipment, thereby reducing per-assay costs and expanding accessibility to non-specialized research settings.

Non-radioactive Detection Assay Workflow Cost Efficiency

Biotin-NH-PSMA-617: Optimal Research and Industrial Application Scenarios


Streptavidin-Based Pre-Targeting for Drug Delivery or Imaging

Biotin-NH-PSMA-617 can be pre-administered to PSMA-positive cells or tissues, followed by delivery of a streptavidin-conjugated therapeutic or imaging payload. The femtomolar biotin-streptavidin affinity (Kd ~10⁻¹⁵ M) ensures stable complex formation and specific accumulation at the target site, as demonstrated for analogous biotinylated PSMA inhibitors [1]. This strategy circumvents the need for direct chemical conjugation of the payload to the PSMA ligand, simplifying synthesis and enabling modular payload selection.

Competitive Binding Assays for PSMA Ligand Screening

The defined molecular weight (1396.61 g/mol) and high purity (≥98%) of Biotin-NH-PSMA-617 allow its use as a tracer in competitive ELISA or fluorescence polarization assays to screen for novel PSMA inhibitors . The biotin tag facilitates easy capture and detection using streptavidin-coated plates or beads, providing a quantitative readout of displacement by test compounds. This approach offers a safer, non-radioactive alternative to radioligand binding assays that typically employ ¹²⁵I-labeled PSMA ligands.

In Vitro Diagnostic Kit Component Development

Given its high affinity for PSMA (inferred from parent PSMA-617 Ki = 0.37 nM) and the exceptional stability of the biotin-streptavidin interaction, Biotin-NH-PSMA-617 is suitable as a capture or detection reagent in sandwich ELISA and lateral flow assays for PSMA quantification . The biotin tag enables straightforward conjugation to streptavidin-coated surfaces or nanoparticles, supporting the development of robust, shelf-stable diagnostic kits for prostate cancer biomarker monitoring.

Fluorescence-Activated Cell Sorting (FACS) of PSMA-Expressing Cells

Biotin-NH-PSMA-617 can be used to label PSMA-positive cells (e.g., LNCaP prostate cancer cells) for subsequent detection with fluorophore-conjugated streptavidin in flow cytometry or FACS. The high binding affinity of PSMA-617 for its target (Ki = 0.37 nM) combined with the amplified signal from multivalent streptavidin-fluorophore conjugates enables sensitive discrimination of PSMA expression levels . This method avoids the need for expensive fluorophore-conjugated primary antibodies and simplifies cell sorting protocols.

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